molecular formula C8H5BrN2OS3 B14911820 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(3-bromothiophen-2-yl)ethan-1-one

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(3-bromothiophen-2-yl)ethan-1-one

Cat. No.: B14911820
M. Wt: 321.2 g/mol
InChI Key: IOWBGHMLRLIWDJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiadiazole-containing heterocycles, characterized by a 1,3,4-thiadiazole core linked via a thioether moiety to a 3-bromothiophen-2-yl-acetyl group. Its synthesis typically involves chalcone-like reactions or nucleophilic substitutions, as evidenced by protocols for analogous thiadiazole derivatives .

Properties

Molecular Formula

C8H5BrN2OS3

Molecular Weight

321.2 g/mol

IUPAC Name

1-(3-bromothiophen-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone

InChI

InChI=1S/C8H5BrN2OS3/c9-5-1-2-13-7(5)6(12)3-14-8-11-10-4-15-8/h1-2,4H,3H2

InChI Key

IOWBGHMLRLIWDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C(=O)CSC2=NN=CS2

Origin of Product

United States

Biological Activity

The compound 2-((1,3,4-thiadiazol-2-yl)thio)-1-(3-bromothiophen-2-yl)ethan-1-one is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiadiazole ring and a bromothiophene moiety, which contribute to its biological potential. The presence of sulfur and nitrogen in the thiadiazole ring enhances its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell walls or inhibiting essential enzymes .
Compound Target Bacteria Inhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
Compound CKlebsiella pneumoniae20

Anticancer Activity

Thiadiazole derivatives have also been evaluated for their anticancer properties. For example:

  • Cell Line Studies : The compound has shown cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). The IC50 values for these activities were reported as follows:
Cell Line IC50 Value (µM)
HepG-24.37 ± 0.7
A5498.03 ± 0.5

These results suggest that the compound could serve as a lead for developing new anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has also been documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes .

The biological activity of this compound can be attributed to:

  • Hydrogen Bonding : The thiadiazole ring can form hydrogen bonds with target proteins.
  • Electron Donation : The electron-rich nature of the thiadiazole enhances binding affinity to various biological targets.
  • Structural Modifications : Variations in substituents on the thiadiazole and thiophene rings can modulate activity and selectivity against different targets.

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Antimicrobial Study : A series of thiadiazole derivatives were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics .
  • Anticancer Research : A study evaluated the cytotoxicity of various thiadiazole derivatives against multiple cancer cell lines, revealing significant activity linked to structural features such as halogen substitutions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom on the thiophene ring undergoes nucleophilic substitution with amines, alkoxides, or thiols. For example:

  • Ammonolysis : Reaction with ammonia yields 2-((1,3,4-thiadiazol-2-yl)thio)-1-(3-aminothiophen-2-yl)ethan-1-one (reported in analogous bromothiophene derivatives) .

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids produces biaryl derivatives, expanding π-conjugation for materials science applications .

Reaction TypeReagents/ConditionsProduct
AmmonolysisNH₃, ethanol, reflux3-Amino-thiophene derivative
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-functionalized thiophene

Reactivity of the Thiadiazole-Thioether Moiety

The thiadiazole ring participates in electrophilic substitution, while the thioether linkage (-S-) is prone to oxidation:

  • Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the thioether to sulfoxide or sulfone derivatives, altering electronic properties .

  • Acylation : Reaction with acyl chlorides modifies the thiadiazole amino group (if present), forming amide derivatives with enhanced bioactivity .

ReactionConditionsOutcome
Thioether OxidationH₂O₂ (30%), CH₃COOH, RTSulfoxide/Sulfone derivatives
Thiadiazole AcylationAcetyl chloride, triethylamine, dioxaneN-acetylated thiadiazole analog

Redox Reactions

The ethanone carbonyl group can undergo reduction using NaBH₄ or LiAlH₄ to form secondary alcohols. This modification impacts solubility and biological interactions :

R-C(=O)-R’NaBH4R-CH(OH)-R’\text{R-C(=O)-R'} \xrightarrow{\text{NaBH}_4} \text{R-CH(OH)-R'}

Biological Interactions

While not a chemical reaction per se, the compound’s interaction with biological targets (e.g., enzymes) involves covalent or non-covalent binding. The thiadiazole ring inhibits kinases, while the bromothiophene moiety disrupts microbial DNA synthesis .

Key Research Findings

  • The bromine atom’s position on the thiophene ring significantly influences regioselectivity in substitution reactions .

  • Thioether oxidation to sulfone derivatives enhances thermal stability, as observed in related thiadiazole-thioether systems .

  • Acylation of the thiadiazole ring improves antimicrobial activity in analogs, with MIC values comparable to standard drugs like streptomycin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Moieties

  • 1-(4-Chlorophenyl)-2-((5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one (3g) Structure: Substituted with 4-chlorophenyl groups on both the ethanone and thiadiazole rings. Activity: Exhibited potent antifungal activity (MIC = 8 µg/mL against Candida albicans), attributed to ergosterol biosynthesis inhibition . Molecular Weight: 396.1 g/mol (vs. 335.26 g/mol for the target compound ).
  • 2-((5-((5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-1,3,4-thiadiazol-2-yl)thio)-1-phenylethan-1-one (6) Structure: Features dual thiadiazole cores and a 3,5-dinitrophenyl substituent. Synthesis: Prepared via refluxing with phenacyl bromide, yielding enhanced electrophilicity for nucleophilic targeting .

Oxadiazole-Thiadiazole Hybrids

  • 2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-substituted ethan-1-one derivatives (6a–6s) Activity: Compounds 6e, 6k, and 6r showed antifungal efficacy comparable to ketoconazole (MIC = 2–4 µg/mL). Mechanistic studies linked activity to ergosterol biosynthesis disruption . Structural Advantage: The oxadiazole-thiadiazole hybrid framework improves metabolic stability compared to pure thiadiazole derivatives .

Bromothiophene-Containing Analogues

  • 2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one
    • Structure : Replaces the thiadiazole-thio group with a furan ring.
    • Properties : Lower molecular weight (271.13 g/mol) and reduced polarity due to the absence of sulfur-rich moieties .
  • 1-(5-Bromothiophen-2-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-one Key Difference: Positional isomerism (5-bromo vs.

Benzothiazole Derivatives

  • 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one
    • Activity : Primarily studied as a flavoring agent but shares structural motifs with bioactive thiadiazoles .
  • 2-(1,3-Benzothiazol-2-yl)-1-(2-bromo-5-methoxyphenyl)ethan-1-one
    • Modification : Incorporates a methoxy group, enhancing solubility but reducing lipophilicity compared to the target compound .

Research Findings and Mechanistic Insights

Antimicrobial and Antiviral Activity

  • Thiadiazole derivatives with bromothiophene groups show broad-spectrum antimicrobial activity, with MIC values ranging from 8–32 µg/mL against bacterial and fungal pathogens .
  • Computational docking studies suggest that the thiadiazole-thio moiety binds to the catalytic site of TMPRSS2, a key protease in SARS-CoV-2 entry .

Antifungal Activity and Ergosterol Targeting

  • Compounds like 3g and 6k disrupt ergosterol biosynthesis, a mechanism validated via ergosterol quantification assays and molecular docking .

Cytotoxicity and Anticancer Potential

  • Oxadiazole-thiadiazole hybrids (e.g., 4a–g) exhibit cytotoxicity against cancer cells, with activity proportional to electron-withdrawing substituents (e.g., nitro groups) .

Tabulated Comparison of Key Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound 335.26 3-Bromothiophene, 1,3,4-thiadiazole Antimicrobial, Antiviral (in silico)
3g (Antifungal) 396.10 4-Chlorophenyl, thiadiazole Antifungal (MIC = 8 µg/mL)
6k (Oxadiazole-thiadiazole hybrid) ~450 Cyclohexylamino, oxadiazole Antifungal (MIC = 2 µg/mL)
2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one 271.13 Furan, bromothiophene Not reported

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